![molecular formula C18H21N7O B2604849 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097864-42-9](/img/structure/B2604849.png)
6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Research
This compound, due to its structural complexity, may interact with various biological targets. The triazolopyridazine and dihydropyridazinone moieties could potentially inhibit cancer cell growth by targeting specific enzymes or signaling pathways involved in cell proliferation. Research into similar structures has shown promise in the development of new anticancer agents .
Antimicrobial Activity
The presence of a triazolo ring system in the compound suggests potential antimicrobial properties. It could be explored for its efficacy against bacteria and fungi, particularly in the development of new treatments for resistant strains .
Analgesic and Anti-inflammatory Applications
Compounds with similar structures have been reported to exhibit analgesic and anti-inflammatory activities. This compound could be studied for its potential to reduce pain and inflammation, possibly by inhibiting cyclooxygenase enzymes or other inflammatory mediators .
Antioxidant Properties
The hybrid structure of triazolothiadiazine has been associated with antioxidant properties. This compound could be investigated for its ability to neutralize free radicals and protect cells from oxidative stress, which is a contributing factor in many chronic diseases .
Antiviral Research
Given the current global focus on antiviral therapies, this compound’s unique structure could be valuable in the design of inhibitors against various viral enzymes or replication mechanisms. Its potential activity against viruses could be a significant area of study .
Enzyme Inhibition
The compound could serve as a lead structure for the development of enzyme inhibitors. It may target enzymes like carbonic anhydrase, cholinesterase, or others involved in critical biological processes, which could have therapeutic applications in conditions like glaucoma or Alzheimer’s disease .
Antitubercular Agents
The triazolopyridazine core has been studied for its potential use as antitubercular agents. This compound could be optimized for activity against Mycobacterium tuberculosis, contributing to the fight against tuberculosis .
Energetic Materials Research
The stability and energetic potential of triazole-fused compounds make them interesting candidates for the development of new energetic materials. This compound could be explored for its thermal stability and energy release properties in various industrial applications .
Propiedades
IUPAC Name |
6-cyclopropyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c26-18-6-3-15(14-1-2-14)21-24(18)11-13-7-9-23(10-8-13)17-5-4-16-20-19-12-25(16)22-17/h3-6,12-14H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGASUHEHXFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.